Hsd17B13-IN-100 is derived from a series of synthetic compounds designed to selectively inhibit HSD17B13. The classification of this compound falls under small molecule inhibitors targeting steroid dehydrogenases, specifically those involved in lipid metabolism. Research indicates that compounds like Hsd17B13-IN-100 can exhibit nanomolar potency against the human form of the enzyme, making them promising candidates for further development in pharmacological contexts .
The synthesis of Hsd17B13-IN-100 involves several chemical reactions aimed at constructing a scaffold that effectively binds to the active site of HSD17B13. Techniques commonly employed in the synthesis include:
The molecular structure of Hsd17B13-IN-100 is characterized by specific functional groups that enhance its interaction with the enzyme's active site. Key features include:
The compound's molecular formula and weight are essential for understanding its pharmacokinetic properties, which are typically analyzed using techniques like mass spectrometry .
Hsd17B13-IN-100 undergoes specific chemical reactions that are pivotal for its function as an inhibitor:
These reactions are crucial for establishing the compound's efficacy in preclinical models .
The mechanism by which Hsd17B13-IN-100 exerts its inhibitory effects involves:
Data from studies indicate that effective inhibition can lead to decreased hepatic triglyceride levels, thereby mitigating liver disease progression.
Hsd17B13-IN-100 exhibits several notable physical and chemical properties:
Hsd17B13-IN-100 has several promising applications in scientific research and potential clinical settings:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5